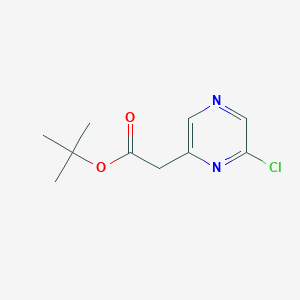

tert-Butyl 2-(6-chloropyrazin-2-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(6-chloropyrazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)4-7-5-12-6-8(11)13-7/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFNNJVDAKWPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl 2-(6-chloropyrazin-2-yl)acetate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug discovery. The pyrazine core is a key pharmacophore in numerous therapeutic agents, and the targeted ester serves as a versatile intermediate for further functionalization.[1][2] This document delineates a primary synthetic route based on a modified Reformatsky-type reaction, offering a detailed mechanistic explanation and a step-by-step experimental protocol. An alternative palladium-catalyzed cross-coupling strategy is also discussed. The guide is intended for researchers, medicinal chemists, and process development scientists, providing the necessary technical depth and practical insights for the successful synthesis and characterization of this important molecule.

Introduction: The Significance of Pyrazine Derivatives in Modern Drug Discovery

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological activities.[3][4] The pyrazine scaffold is present in a number of FDA-approved drugs, highlighting its importance as a "privileged structure" in medicinal chemistry. The electron-deficient nature of the pyrazine ring influences its chemical reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[4]

This compound is a particularly useful intermediate. The chloro substituent provides a handle for further modifications via nucleophilic aromatic substitution or cross-coupling reactions, while the tert-butyl ester can be readily hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation and other derivatizations.[5][6] This guide will provide a robust and well-reasoned synthetic approach to this key intermediate.

Proposed Primary Synthetic Pathway: A Modified Reformatsky-Type Reaction

The proposed primary route for the synthesis of this compound involves a modified Reformatsky-type reaction. This classic organozinc-mediated reaction is well-suited for the formation of carbon-carbon bonds and offers a direct approach to the target molecule from commercially available starting materials.[7][8][9][10]

2.1. Reaction Scheme

Caption: Overall reaction scheme for the synthesis of the target compound.

2.2. Mechanistic Rationale

The Reformatsky reaction proceeds through the formation of an organozinc reagent, often referred to as a Reformatsky enolate, from an α-halo ester and metallic zinc.[7][8] This enolate is sufficiently nucleophilic to add to carbonyl groups and, in this modified approach, to the electrophilic carbon of the pyrazine ring.

The proposed mechanism involves the following key steps:

-

Oxidative Addition: Activated zinc metal undergoes an oxidative addition to the carbon-bromine bond of tert-butyl bromoacetate to form the organozinc intermediate, bromozincio(tert-butoxycarbonyl)methane.[11]

-

Nucleophilic Attack: The electron-deficient pyrazine ring of 2,6-dichloropyrazine is activated towards nucleophilic attack. The Reformatsky enolate adds to the C2 position of the pyrazine ring. This position is electronically favored for nucleophilic attack due to the inductive electron-withdrawing effects of the nitrogen and chlorine atoms.

-

Rearomatization: The resulting anionic intermediate undergoes rearomatization by eliminating a hydride ion, which is subsequently quenched, or by a related pathway, to yield the final product.

Caption: Key mechanistic steps of the proposed Reformatsky-type synthesis.

2.3. Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Reformatsky reaction.[10] Researchers should perform their own risk assessment and optimization.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloropyrazine | 148.98 | 10.0 g | 0.067 mol |

| tert-Butyl bromoacetate | 195.05 | 15.7 g | 0.081 mol |

| Zinc dust (<10 µm) | 65.38 | 6.6 g | 0.101 mol |

| Iodine | 253.81 | 2 crystals | Catalytic |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Saturated aq. NH4Cl | - | 100 mL | - |

| Ethyl acetate | - | 300 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Na2SO4 | - | As needed | - |

Procedure:

-

Activation of Zinc: To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add the zinc dust and a crystal of iodine. Heat the flask gently with a heat gun under a stream of nitrogen until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process activates the zinc surface.

-

Reaction Setup: Add anhydrous THF (100 mL) to the activated zinc. In a separate flask, dissolve 2,6-dichloropyrazine and tert-butyl bromoacetate in anhydrous THF (100 mL).

-

Initiation and Reaction: Add a small portion (approx. 10%) of the substrate solution to the stirred zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remainder of the substrate solution dropwise over 1-2 hours, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Stir the mixture for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

2.4. Causality Behind Experimental Choices

-

Zinc Activation: The activation of zinc with iodine is crucial to remove the passivating layer of zinc oxide from the metal surface, ensuring efficient oxidative addition.

-

Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture, so all solvents and glassware must be rigorously dried to prevent quenching of the organozinc intermediate.

-

Solvent Choice: THF is a common solvent for Reformatsky reactions as it effectively solvates the organozinc intermediate.

-

Quenching: The use of saturated ammonium chloride provides a mild acidic workup to hydrolyze the zinc alkoxide intermediate without causing unwanted side reactions.

Alternative Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

An alternative and equally viable approach to the target molecule is through a palladium-catalyzed cross-coupling reaction. This strategy offers a high degree of control and is a cornerstone of modern organic synthesis.[3]

A plausible cross-coupling approach would be a Negishi coupling between a pyrazinylzinc reagent and tert-butyl bromoacetate.

Caption: Workflow for a potential Negishi cross-coupling synthesis.

This method would involve the initial formation of a pyrazinylzinc species from 2,6-dichloropyrazine, followed by a palladium-catalyzed coupling with tert-butyl bromoacetate. While potentially offering high yields and selectivity, this route requires the handling of organolithium reagents and careful control of the reaction conditions to ensure regioselectivity.

Characterization and Quality Control

The successful synthesis of this compound should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product, showing the characteristic signals for the pyrazine ring protons and the tert-butyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the ester carbonyl group.

-

Chromatography: TLC and HPLC can be used to assess the purity of the final product.

Conclusion

This technical guide has outlined a detailed and scientifically sound synthetic pathway for this compound, a key intermediate in drug discovery. The proposed modified Reformatsky-type reaction offers a direct and practical approach, while a palladium-catalyzed cross-coupling serves as a robust alternative. The provided experimental protocol and mechanistic insights are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this valuable compound, thereby facilitating the development of novel pyrazine-based therapeutics.

References

-

MDPI. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. [Link]

-

RSC Publishing. (n.d.). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. [Link]

-

ResearchGate. (2008). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]

-

NIH. (n.d.). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. [Link]

-

Polymer Journal. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. [Link]

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) -.

-

ResearchGate. (n.d.). Zinc Enolates: The Reformatsky and Blaise Reactions. [Link]

-

PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

-

PubMed Central. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. [Link]

-

RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2016_7(6)/[12].pdf]([Link]12].pdf)

-

PubMed Central. (n.d.). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. [Link]

- Google Patents. (n.d.).

-

Semantic Scholar. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

-

YouTube. (2019). Reformatsky Reaction: Examples and Applications (part 2). [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). tert-butyl bromoacetate. [Link]

-

Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. [Link]

-

IOPscience. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

-

ResearchGate. (2009). About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. [Link]

Sources

- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 2. Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to tert-Butyl 2-(6-chloropyrazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established chemical principles to offer a robust predictive profile. It is designed to serve as a foundational resource for researchers, enabling informed decisions in experimental design, synthesis, and handling of this and similar pyrazine derivatives.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged heterocyclic motif frequently incorporated into the structures of biologically active molecules. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in various metabolic pathways, make it a valuable scaffold in the design of novel therapeutics.[1] The introduction of a chloro-substituent and an acetic acid ester side chain, as seen in this compound, offers multiple points for synthetic diversification, rendering it an attractive building block for the generation of compound libraries in drug discovery programs. Pyrazine derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

Physicochemical Properties

While experimental data for this compound is not extensively documented, its core physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.

Structural and Molecular Data

The fundamental structural and molecular information for this compound is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1823931-66-3 | [2][3] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2][3] |

| Molecular Weight | 228.68 g/mol | [2][3] |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=NC=C(C=N1)Cl | - |

| InChI Key | InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)4-6-5-12-7-8(11)13-6/h5,7H,4H2,1-3H3 | - |

digraph "tert_Butyl_2_6_chloropyrazin_2_yl_acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; N4 [label="N", pos="1.3,0.75!", fontcolor="#202124"]; C5 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C6 [label="C", pos="-1.3,0.75!", fontcolor="#202124"]; Cl [label="Cl", pos="2.6,1.5!", fontcolor="#34A853"]; C7 [label="C", pos="-2.6,-1.5!", fontcolor="#202124"]; O1 [label="O", pos="-3.9,-0.75!", fontcolor="#EA4335"]; O2 [label="O", pos="-2.6,-2.75!", fontcolor="#EA4335"]; C8 [label="C", pos="-5.2,-1.5!", fontcolor="#202124"]; C9 [label="C", pos="-6.5,-0.75!", fontcolor="#202124"]; C10 [label="C", pos="-5.2,-2.75!", fontcolor="#202124"]; C11 [label="C", pos="-5.2,0!", fontcolor="#202124"];

// Bond edges N1 -- C6 [style=solid]; C6 -- C2 [style=double]; C2 -- C5 [style=solid]; C5 -- C3 [style=double]; C3 -- N4 [style=solid]; N4 -- C6 [style=double, len=1.8]; C3 -- Cl [style=solid]; C2 -- C7 [style=solid]; C7 -- O1 [style=double]; C7 -- O2 [style=solid]; O1 -- C8 [style=solid]; C8 -- C9 [style=solid]; C8 -- C10 [style=solid]; C8 -- C11 [style=solid];

// Implicit hydrogens (optional, for clarity) H_C5 [label="H", pos="0,-2.5!", fontcolor="#5F6368", fontsize=10]; C5 -- H_C5 [style=solid, color="#5F6368"]; H_N1 [label="H", pos="0,2.5!", fontcolor="#5F6368", fontsize=10]; N1 -- H_N1 [style=solid, color="#5F6368"]; }

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Data

The following table presents predicted physicochemical properties. These values are computationally derived and should be considered as estimates pending experimental verification.

| Property | Predicted Value | Comments |

| Melting Point | 50-80 °C | Expected to be a low-melting solid, typical for similar aromatic esters. |

| Boiling Point | > 300 °C at 760 mmHg | High boiling point is expected due to molecular weight and polarity. |

| Solubility | Insoluble in water; Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | The ester and aromatic functionalities suggest solubility in common organic solvents.[4] |

| Appearance | White to off-white solid | Based on observations of similar pyrazine derivatives. |

| pKa | ~0.65 (for the pyrazine ring) | Pyrazine is a weak base.[4] |

Synthesis and Purification

Proposed Synthetic Pathway

A two-step synthetic route is proposed, starting from the commercially available 2,6-dichloropyrazine.

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (6-Chloropyrazin-2-yl)acetic acid

This step involves a malonic ester synthesis followed by hydrolysis and decarboxylation. A similar procedure has been reported for the synthesis of related pyrazinylacetic acids.[5]

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at 0 °C.

-

Nucleophilic Substitution: After stirring for 30 minutes, add a solution of 2,6-dichloropyrazine in anhydrous THF. Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diethyl 2-(6-chloropyrazin-2-yl)malonate is then subjected to basic hydrolysis using aqueous sodium hydroxide.[5]

-

Decarboxylation and Isolation: After hydrolysis, the aqueous layer is acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the diacid, which is then heated to induce decarboxylation to afford (6-chloropyrazin-2-yl)acetic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to this compound

The final step is the esterification of the carboxylic acid with tert-butanol. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is often inefficient. A more effective method involves the use of a coupling agent or conversion to an acid chloride.

-

Acid Chloride Formation (Optional but Recommended): To a solution of (6-chloropyrazin-2-yl)acetic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

-

Esterification: The crude acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of tert-butanol and a non-nucleophilic base (e.g., triethylamine or pyridine) in dichloromethane is added dropwise. The reaction is stirred at room temperature overnight.

-

Purification: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts are provided below.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Pyrazine H |

| ~8.4 | s | 1H | Pyrazine H |

| ~3.8 | s | 2H | -CH₂- |

| ~1.5 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (ester) |

| ~152 | Pyrazine C-Cl |

| ~148 | Pyrazine C |

| ~145 | Pyrazine C-H |

| ~143 | Pyrazine C-H |

| ~82 | -C(CH₃)₃ |

| ~42 | -CH₂- |

| ~28 | -C(CH₃)₃ |

Rationale for Predictions: The chemical shifts of the pyrazine protons are expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms and the chlorine substituent.[3] The methylene protons adjacent to the pyrazine ring and the ester group will appear as a singlet. The nine protons of the tert-butyl group will give a characteristic singlet at a higher field.[6][7] In the ¹³C NMR spectrum, the carbonyl carbon of the ester will be the most downfield signal. The carbons of the pyrazine ring will appear in the aromatic region, with their specific shifts influenced by the substituents.[8]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1550-1450 | Medium | C=N and C=C stretch (pyrazine ring) |

| ~1250, ~1150 | Strong | C-O stretch (ester) |

| ~850-750 | Strong | C-Cl stretch |

Rationale for Predictions: A strong absorption band around 1735 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.[9] The C-O stretches of the ester will also be prominent. The aromatic C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1550-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 228 (for ³⁵Cl) and 230 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Major Fragmentation Pathways: Loss of the tert-butyl group (C₄H₉, 57 Da) to give a fragment at m/z = 171/173 is a likely fragmentation pathway. Further fragmentation of the pyrazine ring can also be expected.[10]

Safety and Handling

As a chlorinated heterocyclic compound, this compound should be handled with appropriate safety precautions.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

-

Fire Safety: The compound may be combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.

-

Toxicology: The specific toxicological properties of this compound have not been thoroughly investigated. However, many pyrazine derivatives are known to be irritants to the skin, eyes, and respiratory system.[11] Chronic exposure to some chlorinated compounds can have adverse health effects.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Figure 3: Workflow for the safe handling of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules. The chloro-substituent can be displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities. The tert-butyl ester can be readily hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters. This flexibility makes it a valuable tool for generating libraries of compounds for screening in various biological assays.

Conclusion

While experimental data on this compound is sparse, this guide provides a comprehensive predictive overview of its physicochemical properties, a plausible synthetic route, and essential analytical and safety information. By leveraging data from analogous structures and fundamental chemical principles, researchers can confidently incorporate this promising building block into their synthetic and drug discovery endeavors. Further experimental validation of the properties and methodologies outlined herein is encouraged to enrich the collective understanding of this and related pyrazine derivatives.

References

-

Capot Chemical Co., Ltd. This compound. [Link]

-

ChemBK. This compound. [Link]

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04696. [Link]

-

PubChem. Chloropyrazine. National Center for Biotechnology Information. [Link]

-

Almeida, R. M., et al. (2008). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 881(1-3), 110-121. [Link]

- da Silva, A. B., et al. (2008). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Letters in Organic Chemistry, 5(2), 127-129.

- Google Patents. (1995). Process for producing N-tert-butyl-2-pyrazinecarboxamide and N-tert-butyl-2-piperazinecarboxamide.

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

National Institute of Standards and Technology. Pyrazine. NIST Chemistry WebBook. [Link]

- Salavati-Niasari, M., et al. (2005). Highly selective esterification of tert-butanol by acetic acid anhydride over alumina-supported InCl3, GaCl3, FeCl3, ZnCl2, CuCl2, NiCl2, CoCl2 and MnCl2 catalysts.

- Google Patents. (2013). Industrial production method of 2,6-dichloropyrazine.

-

National Center for Biotechnology Information. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA journal. European Food Safety Authority, 15(2), e04696. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PrepChem. Synthesis of 2-(6-Chloro-2-pyridyl)acetic acid, hydrazide. [Link]

-

INCHEM. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

- Google Patents. (2001). Process for the preparation of crystalline (Z)-2-(2-tert.-butoxycarbonylprop-2-oxyimino)-2-(2-triphenylmethylaminothiazol-4-yl)

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. [Link]

-

MDPI. (2021). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO 2 Particles. Catalysts, 11(11), 1339. [Link]

-

Wikipedia. Chlorpromazine. [Link]

-

ResearchGate. (2015). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

-

ResearchGate. Calculated and experimental NMR chemical shifts of 2. [Link]

- Google Patents. (2021). Process for preparing 2,6-dialkylphenylacetic acids.

-

MySkinRecipes. tert-Butyl 2-(piperazin-1-yl)acetate. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

ScienceDirect. (2010). Esterification of acetic acid with butanol over sulfonic acid-functionalized hybrid silicas. Catalysis Today, 150(3-4), 333-338. [Link]

-

National Institute of Standards and Technology. Chlorpromazine. NIST Chemistry WebBook. [Link]

-

ScienceDirect. (2022). Determination of chlorpromazine and its metabolites in animal-derived foods using QuEChERS-based extraction, EMR-Lipid cleanup and UHPLC-Q-Orbitrap HRMS. Food Chemistry, 390, 133182. [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Wisconsin-Madison. 1H- and 13C-NMR Chemical Shifts for Common Solvents in CDCl3. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

-

Specac. Interpreting Infrared Spectra. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (6-CHLOROPYRAZIN-2-YL)ACETIC ACID | 930798-25-7 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

Navigating the Frontier of Pyrazine Chemistry: A Technical Guide to tert-Butyl 2-(6-chloropyrazin-2-yl)acetate (CAS 1823931-66-3)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Niche Pyrazine Ester

The pyrazine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet largely uncharacterized derivative, tert-butyl 2-(6-chloropyrazin-2-yl)acetate (CAS Number: 1823931-66-3). While detailed experimental data for this compound remains sparse in publicly accessible literature, its structural motifs—a reactive chloropyrazine ring and a bulky tert-butyl ester group—suggest significant potential as a versatile intermediate in organic synthesis and drug discovery.

This document serves as a preliminary technical guide, synthesizing established principles of pyrazine chemistry to forecast the properties, structure, and potential synthetic routes for this compound. It aims to provide a foundational resource for researchers seeking to explore its utility.

Molecular Structure and Physicochemical Properties

Based on its IUPAC name, the chemical structure of this compound is presented below. The molecule comprises a pyrazine ring substituted with a chlorine atom at the 6-position and a tert-butyl acetate group at the 2-position.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1823931-66-3 | Public Record |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [3] |

| Molecular Weight | 228.68 g/mol | [3] |

| Appearance | Likely a solid at room temperature | Inferred from similar structures |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and have low solubility in water. | Inferred from chemical structure |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Proposed Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: A Two-Step Approach

A logical and experimentally sound approach would involve the deprotonation of 2-chloropyrazine followed by reaction with tert-butyl bromoacetate.

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Materials:

-

2-Chloropyrazine

-

Lithium diisopropylamide (LDA)

-

tert-Butyl bromoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: A solution of 2-chloropyrazine in anhydrous THF is added dropwise to a freshly prepared solution of LDA in THF at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Alkylation: tert-Butyl bromoacetate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at the same temperature.

-

Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with diethyl ether.

-

Work-up and Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like LDA necessitates strictly anhydrous conditions to prevent quenching of the base.

-

Low Temperature (-78 °C): The deprotonation of the pyrazine ring is typically performed at low temperatures to control the reaction and prevent side reactions.

-

LDA as Base: LDA is a strong, non-nucleophilic base, ideal for the deprotonation of heteroaromatic compounds without competing nucleophilic attack on the pyrazine ring.

Potential Biological Activity and Applications in Drug Development

While no specific biological data exists for this compound, the pyrazine scaffold is a well-established pharmacophore. Derivatives of chloropyrazine have been investigated for a range of therapeutic applications.

-

Antimicrobial and Antitubercular Agents: Pyrazinamide is a first-line medication for tuberculosis. The chloropyrazine moiety in the target compound could serve as a starting point for the development of novel anti-mycobacterial agents.[1][6]

-

Anticancer Agents: The pyrazine ring is present in several kinase inhibitors used in cancer therapy. The reactivity of the chlorine atom allows for further modification and the introduction of various pharmacophores to target specific kinases or other cancer-related proteins.[2]

-

Scaffold for Library Synthesis: The dual reactivity of the molecule (the chlorine atom for substitution/cross-coupling and the ester for hydrolysis and amide coupling) makes it an attractive building block for the synthesis of diverse chemical libraries for high-throughput screening.

The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery program.

Figure 2: Drug discovery workflow utilizing the target compound.

Conclusion and Future Outlook

This compound represents a molecule of significant synthetic potential that remains to be fully explored. Its straightforward, albeit hypothetical, synthesis and the known reactivity of its constituent moieties make it a valuable tool for chemists in both academic and industrial research. The lack of current data should not be seen as a limitation, but rather as an opportunity for novel research into the synthesis and biological evaluation of new pyrazine derivatives. Future work should focus on the validation of the proposed synthetic route, full characterization of the compound's physicochemical properties, and a systematic investigation of its biological activities.

References

-

Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.). Retrieved January 22, 2026, from [Link]

- Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. (2021). Arabian Journal of Chemistry, 14(3), 103011.

- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112.

- Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. (2013). Organic Letters, 15(21), 5492-5495.

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

- Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020).

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

- Studies In Pyrazine Chemistry. (1956). University of Glasgow.

- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2001). Molecules, 6(10), 815-824.

- Pyrazine Synthesis?. (2020). Sciencemadness.org.

-

Chlorpromazine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

-

Synthesis of pyrazines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021). Molecules, 26(16), 4945.

- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2019). Organic & Biomolecular Chemistry, 17(23), 5696-5717.

-

This compound. (n.d.). AccelaChem. Retrieved January 22, 2026, from [Link]

-

1823931-66-3 | this compound. (n.d.). Capot Chemical. Retrieved January 22, 2026, from [Link]

Sources

- 1. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1823931-66-3 | this compound - Capot Chemical [capotchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 2-(6-chloropyrazin-2-yl)acetate: A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in the development of novel therapeutics. The pyrazine core is a well-established scaffold in numerous FDA-approved drugs, and its derivatives, such as the title compound, serve as crucial building blocks in the synthesis of complex molecular architectures with diverse pharmacological activities.

Introduction: The Significance of Pyrazine Scaffolds in Medicinal Chemistry

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their unique electronic properties and structural versatility make them privileged scaffolds in the design of novel therapeutic agents. The pyrazine nucleus is present in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities[1]. The incorporation of a chloropyrazine moiety, in particular, offers a reactive handle for further chemical modifications, enabling the exploration of vast chemical space in the pursuit of potent and selective drug candidates.

This guide focuses on This compound , a key intermediate that combines the reactive chloropyrazine core with a tert-butyl acetate group. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be readily deprotected under specific conditions to allow for further synthetic transformations. This feature makes it an invaluable tool for the construction of more complex molecules, particularly in the context of library synthesis for high-throughput screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [2] |

| Molecular Weight | 228.68 g/mol | [2] |

| CAS Number | 1823931-66-3 | [3] |

| Appearance | Not explicitly stated in search results; likely a solid or oil. | |

| Solubility | Not explicitly stated in search results; likely soluble in organic solvents like dichloromethane, ethyl acetate, and THF. | |

| Melting Point | Not explicitly stated in search results. | |

| Boiling Point | Not explicitly stated in search results. |

Synthesis of this compound

The synthesis of this compound can be approached as a two-step process: first, the synthesis of the precursor, (6-chloropyrazin-2-yl)acetic acid, followed by its esterification with tert-butanol.

Synthesis of (6-chloropyrazin-2-yl)acetic acid

A common route to (6-chloropyrazin-2-yl)acetic acid involves the hydrolysis of a corresponding malonate precursor.

Experimental Protocol:

-

Step 1: Synthesis of Diethyl 2-(6-chloropyrazin-2-yl)malonate: This intermediate can be prepared through various cross-coupling reactions or nucleophilic substitution methods, which are common in pyrazine chemistry[4].

-

Step 2: Hydrolysis and Decarboxylation: The diethyl malonate derivative is then hydrolyzed and decarboxylated to yield the desired acetic acid. In a typical procedure, the malonate is treated with a strong base such as sodium hydroxide in an aqueous or alcoholic solution. The reaction mixture is stirred, often overnight, to ensure complete hydrolysis. Following hydrolysis, the reaction is acidified to induce decarboxylation, yielding (6-chloropyrazin-2-yl)acetic acid[5]. The product is then extracted with an organic solvent and purified.

Diagram of the Synthesis of the Precursor Acid

Caption: Synthesis of the precursor (6-chloropyrazin-2-yl)acetic acid.

Esterification to this compound

The final step involves the esterification of (6-chloropyrazin-2-yl)acetic acid with tert-butanol. The direct esterification of carboxylic acids with the sterically hindered tert-butanol can be challenging due to the potential for dehydration of the alcohol to isobutylene, especially under acidic conditions[1]. Therefore, specific catalytic systems are often employed to achieve high yields.

Experimental Protocol:

While a specific protocol for this exact transformation was not found in the provided search results, a general and effective method for the esterification of carboxylic acids with tert-butanol involves the use of a coupling agent or a specific catalyst.

-

Method A: Using a Coupling Agent: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to facilitate the esterification. The carboxylic acid is activated by the coupling agent, and this activated intermediate then reacts with tert-butanol.

-

Method B: Acid-Catalyzed Esterification with Dehydrating Agent: While challenging, acid catalysis can be employed in the presence of a dehydrating agent to drive the equilibrium towards the product. The use of solid acid catalysts, such as silicotungstic acid supported on bentonite, has been shown to be effective for the esterification of acetic acid with tert-butanol, achieving high yields while minimizing the dehydration side reaction[1]. A similar approach could be adapted for (6-chloropyrazin-2-yl)acetic acid.

Diagram of the Esterification Process

Caption: General scheme for the esterification to the final product.

Spectroscopic Characterization

While specific NMR data for this compound were not available in the provided search results, a predicted 1H and 13C NMR spectrum can be inferred based on the structure and data from analogous compounds.

-

1H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of 1.4-1.5 ppm. A singlet for the two protons of the methylene group adjacent to the pyrazine ring and the carbonyl group would also be present, likely shifted downfield. The two protons on the pyrazine ring would appear as distinct singlets or doublets depending on their coupling.

-

13C NMR: The spectrum would show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The carbonyl carbon of the ester would appear significantly downfield. The carbons of the pyrazine ring would have distinct chemical shifts, influenced by the chlorine atom and the acetate substituent.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The chloropyrazine moiety serves as a key pharmacophore in several approved drugs and clinical candidates.

The presence of the chloro group at the 6-position of the pyrazine ring allows for a variety of synthetic transformations, including:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups. This is a common strategy for building molecular complexity and exploring structure-activity relationships (SAR).

-

Cross-Coupling Reactions: The chloro-pyrazine can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds.

The tert-butyl acetate moiety, after deprotection to the corresponding carboxylic acid, can be used for:

-

Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide variety of amines to form amides, a common functional group in many drug molecules.

-

Further Esterification or Reduction: The carboxylic acid can be converted to other esters or reduced to an alcohol, providing further avenues for molecular elaboration.

The combination of these reactive sites makes this compound a powerful building block for the synthesis of libraries of compounds for screening against various biological targets. Its application is particularly relevant in the development of kinase inhibitors, GPCR modulators, and other classes of drugs where the pyrazine scaffold has shown promise.

Diagram of Synthetic Utility

Caption: Synthetic utility of the title compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic methodologies. The presence of two key reactive sites—the chloropyrazine ring and the protected carboxylic acid—provides a powerful platform for the generation of diverse molecular libraries. As the importance of heterocyclic scaffolds in drug design continues to grow, intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

-

Chemsigma. This compound [1823931-66-3]. [Link]

- Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5581-5583.

-

MDPI. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules. [Link]

-

MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

-

Capot Chemical. 1823931-66-3 | this compound. [Link]

Sources

The Strategic Role of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, heterocyclic compounds, particularly those containing the pyrazine core, have garnered significant attention for their prevalence in a wide array of biologically active molecules. This technical guide delves into the core functionalities and strategic applications of a specific, yet highly valuable building block: tert-Butyl 2-(6-chloropyrazin-2-yl)acetate . While direct literature on this specific molecule is not abundant, its constituent parts—a chloropyrazine ring, an acetic acid ester, and a tert-butyl protecting group—point to its significant potential as a key intermediate in the synthesis of complex pharmaceutical agents. This guide will, therefore, extrapolate from established synthetic methodologies and the known biological relevance of related structures to provide a comprehensive overview of its role in medicinal chemistry.

The Pyrazine Scaffold: A Privileged Motif in Drug Design

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural versatility allow it to serve as a bioisosteric replacement for other aromatic systems like benzene, pyridine, or pyrimidine. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets, particularly the hinge region of protein kinases.[1] This has led to the development of numerous pyrazine-containing drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[2][3]

Deconstructing this compound: A Building Block with Purpose

The structure of this compound offers several strategic advantages for synthetic chemists in drug development.

-

The 6-Chloropyrazine Moiety: The chlorine atom serves as a versatile synthetic handle. It can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[4]

-

The Acetic Acid Side Chain: The acetate group provides a linker to which other functionalities can be attached. The methylene group adjacent to the pyrazine ring can be a site for further chemical modification.

-

The tert-Butyl Ester: The tert-butyl group is a bulky and stable protecting group for the carboxylic acid. It is resistant to many reaction conditions but can be selectively removed under acidic conditions to unmask the carboxylic acid for further derivatization, such as amide bond formation.

Synthetic Pathways: Charting the Course to this compound

A generalized workflow for the synthesis of the precursor, 2-(6-chloropyrazin-2-yl)acetic acid, could involve the following steps:

Caption: A potential synthetic workflow for the precursor acid.

The subsequent esterification with tert-butanol would likely require specific conditions to accommodate the steric hindrance of the tert-butyl group.

The Role in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a key intermediate for the synthesis of more complex and biologically active molecules. Its structure is particularly well-suited for the development of kinase inhibitors, a major class of anticancer drugs.[2][5]

Kinase Inhibitors: Targeting the Engines of Cancer

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[6] Pyrazine-based compounds have emerged as potent inhibitors of various kinases.[1][5] The 6-chloropyrazine moiety of our title compound can be strategically utilized in the synthesis of such inhibitors.

The general workflow for utilizing this building block in the synthesis of a hypothetical kinase inhibitor is illustrated below:

Caption: A generalized synthetic application in kinase inhibitor development.

Experimental Protocol: A Representative Nucleophilic Aromatic Substitution

A general procedure for the displacement of the chlorine atom on the pyrazine ring with an amine, a common step in the synthesis of kinase inhibitors, is as follows:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired substituted pyrazine derivative.

Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity

The ability to readily modify the structure of molecules derived from this compound is crucial for optimizing their biological activity. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, guiding the iterative process of drug design.

Table 1: Hypothetical SAR Data for Kinase Inhibitors Derived from this compound

| R-group at C6 of Pyrazine | Kinase Target | IC50 (nM) |

| -NH-phenyl | Kinase A | 50 |

| -NH-(4-fluorophenyl) | Kinase A | 25 |

| -NH-(3-methoxyphenyl) | Kinase A | 75 |

| -O-phenyl | Kinase A | 500 |

| -S-phenyl | Kinase A | 300 |

This hypothetical data illustrates how modifications at the 6-position of the pyrazine ring can significantly impact the inhibitory potency against a target kinase.

Conclusion and Future Perspectives

While this compound may not be a widely documented compound in academic literature, its chemical architecture strongly suggests its utility as a strategic building block in medicinal chemistry. The combination of a reactive chloropyrazine core, a modifiable acetate linker, and a robust protecting group makes it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. As the demand for novel and targeted therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase. Further exploration of its synthetic applications is warranted and holds the promise of accelerating the discovery of new and effective medicines.

References

Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. [7] Al-Dhfyan, A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. BenchChem. (2025). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. [8] Firth, et al. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. ResearchGate. [9] Google Patents. (Year). US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases. [10] Google Patents. (Year). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. [11] Google Patents. (Year). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][12][7][8]triazolo[4,3-a][12][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. [6] Hameed, A., et al. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 5(1), 38-50. [13] Kaupang, A., et al. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1299. [14] Kumar, J. K., & Narsaiah, A. V. (2014). Stereoselective synthesis of tuberculostatic agent (S,S)-Ethambutol. Organic Communications, 7(1), 28-33. [5] Mohamed, M. S., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6296. [15] Mustafa, G., et al. (2011). tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o532. [16] PharmaBlock. (n.d.). Pyrazines in Drug Discovery. [17] RSC Publishing. (Year). Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. Chemical Communications. [1] Scott, J. D., & Williams, D. L. H. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [18] Sci-Hub. (1986). Coupling Reactions of Chloropyrazines and Their N‐Oxides with Tetraphenyltin. Chemischer Informationsdienst. [19] Szostak, M., et al. (2023). asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 593-634. [20] United States Patent. (2010). (12) United States Patent. [21] Verma, A., et al. (2021). Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. Angewandte Chemie International Edition, 60(50), 26344-26352. [4] Wang, Y., et al. (2019). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, 55(68), 10149-10152. [3] Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7078.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sci-Hub. ChemInform Abstract: Coupling Reactions of Chloropyrazines and Their N‐Oxides with Tetraphenyltin. / Chemischer Informationsdienst, 1986 [sci-hub.sg]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]

- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. RU2238261C1 - Tert-butylacetylene production process - Google Patents [patents.google.com]

- 13. tert-Butyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. acgpubs.org [acgpubs.org]

- 20. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US7205302B2 - Heterocyclic compound derivatives and medicines - Google Patents [patents.google.com]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Predictive Analysis

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a detailed analysis of the expected spectroscopic data for This compound , a heterocyclic compound of interest in synthetic chemistry. While comprehensive experimental spectra for this specific molecule (CAS 1823931-66-3) are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization.

The core of this guide is built on a first-principles approach, demonstrating how a senior scientist would deduce the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis serves as a powerful tool for researchers synthesizing this or similar molecules, enabling them to anticipate, interpret, and validate their experimental findings.

Molecular Identity:

-

Systematic Name: this compound

Caption: Molecular structure of the target compound.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence.

Predicted ¹H NMR Spectrum

The structure of this compound presents four distinct proton environments. Due to the absence of adjacent non-equivalent protons for each group, the spectrum is anticipated to be clean, consisting entirely of singlets.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.65 | Singlet | 1H | Pyrazine C5-H | Protons on pyrazine rings are highly deshielded due to the aromatic ring current and the electron-withdrawing effect of the two nitrogen atoms. This proton is adjacent to a nitrogen and a carbon. |

| ~ 8.50 | Singlet | 1H | Pyrazine C3-H | Similar to the C5-H, this proton is deshielded. It is adjacent to a nitrogen and the carbon bearing the acetate substituent. |

| ~ 3.90 | Singlet | 2H | -CH₂ - | The methylene protons are deshielded by the adjacent electron-withdrawing pyrazine ring and the ester carbonyl group. |

| ~ 1.48 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a strong singlet signal at a characteristic upfield position.[4] |

Predicted ¹³C NMR Spectrum

The molecule possesses eight unique carbon environments, which should give rise to eight distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Predicted δ (ppm) | Assignment | Rationale |

| ~ 169.0 | C =O | The carbonyl carbon of the ester is significantly deshielded and appears far downfield, a characteristic feature of ester functionalities.[5] |

| ~ 152.0 | Pyrazine C 6-Cl | The carbon atom directly bonded to the electronegative chlorine atom is expected to be deshielded. |

| ~ 150.0 | Pyrazine C 2-CH₂ | The carbon atom attached to the acetate substituent. |

| ~ 144.5 | Pyrazine C 5 | Aromatic carbon adjacent to a nitrogen. |

| ~ 143.0 | Pyrazine C 3 | Aromatic carbon adjacent to a nitrogen. |

| ~ 82.5 | -O-C (CH₃)₃ | The quaternary carbon of the tert-butyl group, bonded to the ester oxygen, appears in a characteristic region. |

| ~ 42.0 | -CH₂ - | The methylene carbon is influenced by the adjacent pyrazine ring and carbonyl group. |

| ~ 28.0 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear upfield. |

Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| 3050 - 3100 | Medium-Weak | C-H Stretch | Aromatic (Pyrazine) | Stretching vibrations of sp² C-H bonds typically occur above 3000 cm⁻¹. |

| 2950 - 2990 | Medium-Strong | C-H Stretch | Aliphatic (tert-Butyl, CH₂) | Stretching vibrations of sp³ C-H bonds occur just below 3000 cm⁻¹. |

| ~ 1740 | Strong | C=O Stretch | Ester | The ester carbonyl stretch is one of the most intense and characteristic absorptions in an IR spectrum. |

| ~ 1560 | Medium | C=N, C=C Stretch | Aromatic Ring | Skeletal vibrations of the pyrazine ring. |

| 1150 - 1250 | Strong | C-O Stretch | Ester | The C-O single bond stretch of the ester group is another strong, characteristic peak. |

| ~ 700 - 800 | Medium-Strong | C-Cl Stretch | Aryl Halide | The carbon-chlorine bond vibration is expected in the fingerprint region.[6] |

Section 3: Mass Spectrometry (MS) – Elucidating Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Analysis:

-

Molecular Ion (M⁺): The molecular weight is 228.68. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern. We predict a molecular ion peak at m/z 228 (for the ³⁵Cl isotope) and an M+2 peak at m/z 230 (for the ³⁷Cl isotope). The relative intensity of these peaks should be approximately 3:1, reflecting the natural abundance of these isotopes.[7]

-

Major Fragmentation: The most prominent fragmentation pathway for tert-butyl esters is the loss of the stable tert-butyl cation or isobutylene.

-

Loss of tert-butyl cation ([M-57]⁺): Cleavage of the C-O bond to lose a tert-butyl group (mass 57) would result in a fragment at m/z 171/173 .

-

Loss of isobutylene ([M-56]⁺): A rearrangement reaction leading to the loss of neutral isobutylene (mass 56) would produce a fragment corresponding to the carboxylic acid at m/z 172/174 .

-

Base Peak: The fragment at m/z 57 , corresponding to the highly stable tert-butyl cation ((CH₃)₃C⁺), is predicted to be the base peak (the most intense peak) in the spectrum.[8][9]

-

Caption: Predicted major fragmentation pathway in EI-MS.

Table 4: Predicted Key Mass Fragments

| Predicted m/z | Proposed Fragment | Rationale |

| 228 / 230 | [C₁₀H₁₃ClN₂O₂]⁺˙ | Molecular ion (M⁺˙) and M+2 peak due to ³⁵Cl/³⁷Cl isotopes. |

| 171 / 173 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, predicted to be the base peak. |

| 114 / 116 | [C₄H₃ClN₂]⁺˙ | Fragment corresponding to the chloropyrazine radical cation. |

Section 4: Experimental Protocols

To obtain the data discussed, the following standard methodologies would be employed. These protocols represent a self-validating system for the characterization of the synthesized compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity for all carbon signals, especially quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectrum Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrum Acquisition

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction or a direct insertion probe.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Acquisition:

-

Inject the sample into the GC-MS system or place it on the direct insertion probe.

-

Use a standard EI energy of 70 eV.

-

Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (M⁺˙ and M+2) and major fragment ions. Compare the observed isotopic distribution pattern with the theoretical pattern for a monochlorinated compound.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By dissecting the molecule into its constituent functional groups and comparing them to known compounds, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This expert analysis serves not only as a reference for identity confirmation but also as an educational tool that reinforces the causal relationships between molecular structure and spectroscopic output. The provided protocols outline the necessary steps for experimental validation, ensuring that researchers can confidently and accurately characterize this and other novel chemical entities in their work.

References

-

Wikipedia. tert-Butyl acetate. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. tert-Butyl acetate. [Link]

-

Doron Scientific. This compound. [Link]

-

Capot Chemical. This compound. [Link]

-

Sturgell, J. (2017). Organic Chemistry - Spectroscopy - Butyl Acetate. YouTube. [Link]

-

ATB. tert-Butylacetat. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry.

- Kersten, H., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH.

- Ishii, K., et al. (2014). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins.

-

PubChem. Chloropyrazine. [Link]

- Kuck, D., & Grützmacher, H. F. (1979). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.

- Smith, A. B., et al. (2011).

- Nyokong, T., & Gledhill, L. (2013). Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts.